Cas no 142217-80-9 (N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine)

N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine structure
142217-80-9 structure
Product Name:N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
Numéro CAS:142217-80-9
Le MF:C53H49N5O4
Mégawatts:819.987272977829
MDL:MFCD09750979
CID:64711
Update Time:2025-04-18

N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine Propriétés chimiques et physiques

Nom et identifiant

    • 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
    • 6-(Benzyloxy)-9-(1S,3R,3S)-4-(benzyloxy)-3-(benzyoxymethyl)-2-methylenecyclopentyl)-N-N-(4-methyoxyphenyl)diaphenylmethyl)-9H-purin-2-amine
    • 6-(benzyloxy)-9-(1S,3R,3S)-4-(benzyloxy)_3-(benzyoxymethyl)-2-methylenecyclopentyl)-N-N -(4-methyoxyphenyl)diaphenylmethyl)-9H-purin-2-amino
    • 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
    • Entecavir intermediate N7
    • 6-(BENZYLOXY)-9-((1S,3R,3S)-4-(BENZYLOXY)-3-(BENZYLOXYMETHYL)-2-METHYLENECYCLOPENTYL)-N-((4-METHOXYPHENYL)DIPHENYLMETHY...
    • 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylene-cyclopenyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
    • 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylene-cyclopenyl)-N-((4-methoxyphenyl)diphenylmethyl...
    • 9H-Purin-2-amine, N-[(4-methoxyphenyl)diphenylmethyl]-9-[2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-, [1S-(1a,3a,4b)]-
    • Entecavir Intermediate VII
    • Entecavir N7
    • N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
    • 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyph
    • I06-2209
    • 9H-Purin-2-amine,N-[(4-methoxyphenyl)diphenylmethyl]-9-[2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-,[1S-(1a,3a,4b)]- (9CI)
    • 6-(benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
    • entecavir-7
    • 217B809
    • 6-(benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)met
    • hyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenyl
    • N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymet
    • N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
    • MDL: MFCD09750979
    • Piscine à noyau: 1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57)/t46-,47+,48?/m1/s1
    • La clé Inchi: OXHGMTPGAFKZHK-SHRDPCBYSA-N
    • Sourire: O(CC1C=CC=CC=1)C1C[C@@H](C(=C)[C@H]1COCC1C=CC=CC=1)N1C=NC2C(=NC(NC(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC(=CC=3)OC)=NC1=2)OCC1C=CC=CC=1

Propriétés calculées

  • Qualité précise: 819.37800
  • Masse isotopique unique: 819.378
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 62
  • Nombre de liaisons rotatives: 17
  • Complexité: 1310
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 92.6

Propriétés expérimentales

  • Dense: 1.19
  • Indice de réfraction: 1.635
  • Le PSA: 92.55000
  • Le LogP: 10.81030

N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H302
  • Déclaration d'avertissement: P280-P305+P351+P338
  • Conditions de stockage:Keep in dark place,Inert atmosphere,Room temperature

N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A019109448-1g
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
142217-80-9 95%
1g
180.00 USD 2021-06-17
Alichem
A019109448-5g
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
142217-80-9 95%
5g
529.20 USD 2021-06-17
Ambeed
A100394-100mg
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
142217-80-9 95%
100mg
$14.0 2024-04-23
Ambeed
A100394-250mg
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
142217-80-9 95%
250mg
$23.0 2024-04-23
Ambeed
A100394-1g
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
142217-80-9 95%
1g
$61.0 2024-04-23
Ambeed
A100394-5g
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
142217-80-9 95%
5g
$212.0 2024-04-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IL590-1g
N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
142217-80-9 95+%
1g
1186.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IL590-100mg
N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
142217-80-9 95+%
100mg
302CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IL590-250mg
N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
142217-80-9 95+%
250mg
593CNY 2021-05-08
Chemenu
CM138699-1g
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
142217-80-9 95%
1g
$90 2023-02-18

N-[(4-Methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine Méthode de production

Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
SunaTech Inc.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
SunaTech Inc.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
TAIXING JOXIN BIO-TEC CO.,LTD.